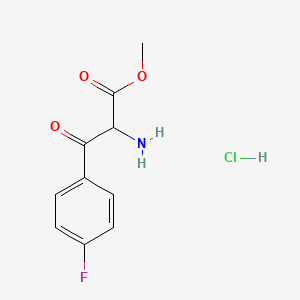
METHYL 2-AMINO-3-(4-FLUOROPHENYL)-3-OXOPROPANOATE HCL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
METHYL 2-AMINO-3-(4-FLUOROPHENYL)-3-OXOPROPANOATE HCL is an organic compound with the molecular formula C10H12ClFNO2. It is a derivative of phenylalanine, where the phenyl group is substituted with a fluorine atom at the para position. This compound is often used in various chemical and pharmaceutical research applications due to its unique properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 2-AMINO-3-(4-FLUOROPHENYL)-3-OXOPROPANOATE HCL typically involves the esterification of 2-amino-3-(4-fluorophenyl)propanoic acid. The reaction is carried out in the presence of methanol and hydrochloric acid, which acts as a catalyst. The reaction conditions usually involve refluxing the mixture for several hours to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
METHYL 2-AMINO-3-(4-FLUOROPHENYL)-3-OXOPROPANOATE HCL can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The fluorine atom can be substituted with other halogens or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Halogenation reactions often use reagents like chlorine (Cl2) or bromine (Br2) in the presence of a catalyst.
Major Products
Oxidation: Formation of 2-nitro-3-(4-fluorophenyl)-3-oxopropanoate.
Reduction: Formation of 2-amino-3-(4-fluorophenyl)-3-hydroxypropanoate.
Substitution: Formation of 2-amino-3-(4-chlorophenyl)-3-oxopropanoate or 2-amino-3-(4-bromophenyl)-3-oxopropanoate.
Aplicaciones Científicas De Investigación
METHYL 2-AMINO-3-(4-FLUOROPHENYL)-3-OXOPROPANOATE HCL has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Used in the production of pharmaceuticals and other fine chemicals.
Mecanismo De Acción
The mechanism of action of METHYL 2-AMINO-3-(4-FLUOROPHENYL)-3-OXOPROPANOATE HCL involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, altering their activity and leading to various physiological effects. The exact pathways involved depend on the specific application and target of the compound.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 2-amino-3-(4-chlorophenyl)-3-oxopropanoate hydrochloride
- Methyl 2-amino-3-(4-bromophenyl)-3-oxopropanoate hydrochloride
- Methyl 2-amino-3-(4-methylphenyl)-3-oxopropanoate hydrochloride
Uniqueness
METHYL 2-AMINO-3-(4-FLUOROPHENYL)-3-OXOPROPANOATE HCL is unique due to the presence of the fluorine atom, which can significantly alter its chemical and biological properties. Fluorine atoms can increase the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound in various research fields.
Propiedades
Fórmula molecular |
C10H11ClFNO3 |
|---|---|
Peso molecular |
247.65 g/mol |
Nombre IUPAC |
methyl 2-amino-3-(4-fluorophenyl)-3-oxopropanoate;hydrochloride |
InChI |
InChI=1S/C10H10FNO3.ClH/c1-15-10(14)8(12)9(13)6-2-4-7(11)5-3-6;/h2-5,8H,12H2,1H3;1H |
Clave InChI |
JCSNPXVQWWGQMC-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C(C(=O)C1=CC=C(C=C1)F)N.Cl |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
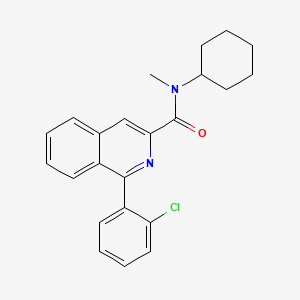
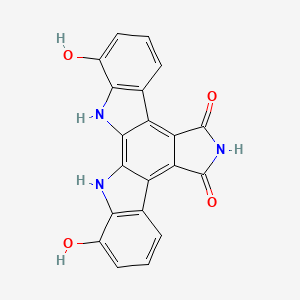
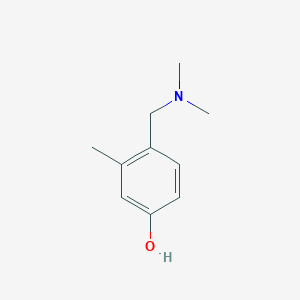
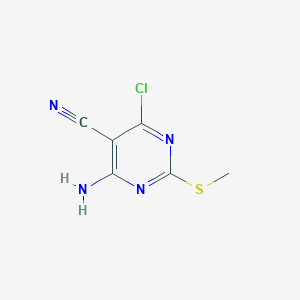
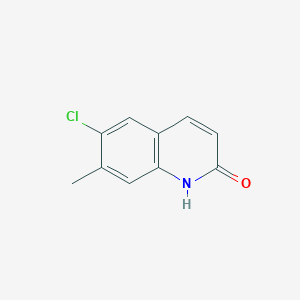
![2-[(4-Fluorophenyl)(hydroxy)methylene]malononitrile](/img/structure/B8491977.png)
![Carbamic acid,[2-amino-4-(trifluoromethoxy)phenyl]-,1,1-dimethylethyl ester](/img/structure/B8491981.png)
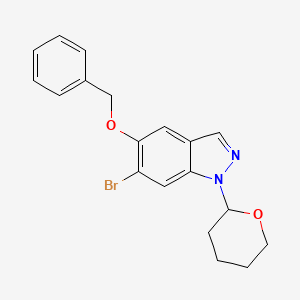

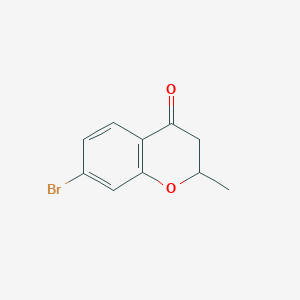
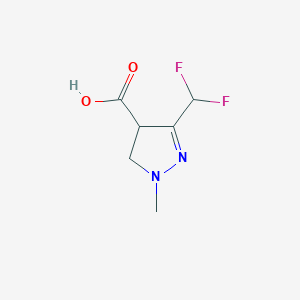
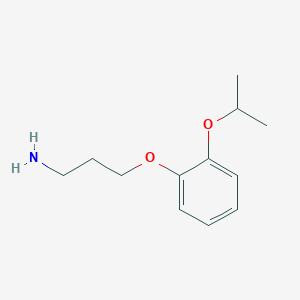
![1-[2-(tert-butyl-dimethyl-silanyloxy)-ethyl]-3-nitro-1H-pyrazole](/img/structure/B8492051.png)

